![molecular formula C23H20N2O5S B2894618 6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one CAS No. 831193-74-9](/img/structure/B2894618.png)
6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one
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Description
6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H20N2O5S and its molecular weight is 436.48. The purity is usually 95%.
BenchChem offers high-quality 6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound has been investigated for its antimicrobial properties. Researchers have explored its potential to inhibit the growth of bacteria, fungi, and other microorganisms. Studies may include in vitro assays, minimum inhibitory concentration (MIC) determination, and evaluation against specific pathogens .
- The compound’s anticancer activity has drawn interest. Scientists have examined its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action. Preclinical studies may involve animal models or cell-based assays to assess its cytotoxicity and selectivity against cancer cells .
- Given its structural features, this compound might have implications for neurological health. Researchers could explore its effects on neuronal function, neuroprotection, or modulation of neurotransmitter systems. Investigations may include animal behavior studies and biochemical assays .
- Investigating how this compound interacts with enzymes or cellular pathways is crucial. Researchers might explore its binding affinity to specific proteins, enzymatic inhibition, or modulation of metabolic pathways. Techniques like molecular docking and enzymatic assays are relevant .
- Understanding the compound’s absorption, distribution, metabolism, and excretion (ADME) properties is essential. Researchers could study its bioavailability, tissue distribution, and half-life. Additionally, exploring drug delivery systems (e.g., nanoparticles, liposomes) for targeted therapy is relevant .
- Researchers may investigate the impact of structural modifications on the compound’s biological activity. By synthesizing analogs with varying substitutions, they can identify key functional groups responsible for its effects. SAR studies guide drug design and optimization .
- Detailed synthetic routes and optimization strategies for preparing this compound are valuable. Researchers might explore greener synthesis methods, scalability, and cost-effectiveness. Insights into reaction conditions, reagents, and purification techniques are essential .
- Evaluating the compound’s safety profile is critical. Researchers could conduct acute and chronic toxicity studies, assess genotoxicity, and investigate potential adverse effects. Animal models and in vitro assays help determine its safety margins .
Antimicrobial Activity
Anticancer Potential
Therapeutic Applications in Neurological Disorders
Biochemical Mechanisms and Enzyme Inhibition
Pharmacokinetics and Drug Delivery
Structure-Activity Relationship (SAR) Studies
Chemical Synthesis and Process Optimization
Pharmacological Safety and Toxicity Assessment
properties
IUPAC Name |
6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-4-16-9-18-20(30-14(3)21(22(18)26)23-24-13(2)12-31-23)10-19(16)29-11-15-5-7-17(8-6-15)25(27)28/h5-10,12H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADXERXHZVRRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)[N+](=O)[O-])OC(=C(C2=O)C4=NC(=CS4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one |
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